Butyl 4-amino-5-cyanopent-4-enoate

Description

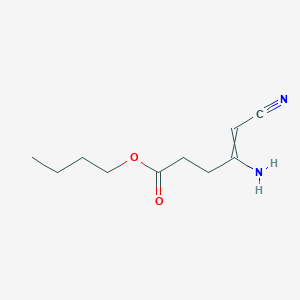

Butyl 4-amino-5-cyanopent-4-enoate is a specialized organic compound featuring a butyl ester group, an α,β-unsaturated nitrile moiety, and an amine functional group. This structure confers unique reactivity, making it a candidate for applications in pharmaceutical intermediates, agrochemical synthesis, and polymer chemistry. Its conjugated system (enamine and nitrile groups) allows participation in cycloaddition reactions, nucleophilic substitutions, and polymerization processes.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

butyl 4-amino-5-cyanopent-4-enoate |

InChI |

InChI=1S/C10H16N2O2/c1-2-3-8-14-10(13)5-4-9(12)6-7-11/h6H,2-5,8,12H2,1H3 |

InChI Key |

NIRVIVWCNIGKCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCC(=CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-amino-5-cyanopent-4-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with an amine and a cyanoacetate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of solvent-free methods and green chemistry principles is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-amino-5-cyanopent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Butyl 4-amino-5-cyanopent-4-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-amino-5-cyanopent-4-enoate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Butyl Acrylate

Structural Similarities: Both compounds share a butyl ester backbone. However, Butyl 4-amino-5-cyanopent-4-enoate includes additional amino and cyano groups, altering its polarity and reactivity. Key Differences:

Applications: Butyl acrylate is widely used in adhesives, coatings, and plastics , whereas this compound is hypothesized to serve in niche syntheses due to its multifunctional groups.

Butyl Acetate (CAS 123-86-4)

Structural Similarities: Both are butyl esters, but this compound’s additional functional groups differentiate its behavior.

Applications : Butyl acetate is a common solvent in coatings and inks , while the target compound’s functional groups suggest utility in drug synthesis or specialty polymers.

Butyl Carbitol Acetate (C10H20O4)

Functional Comparison: Butyl carbitol acetate is a glycol ether ester, emphasizing solvency and low volatility, contrasting with the reactive amine/cyano groups in this compound.

Critical Research Findings and Gaps

- Toxicity and Safety: this compound’s amine and cyano groups may pose higher risks of skin sensitization (cf. H317 for butyl acrylate ) and respiratory irritation (H335 ).

- Environmental Fate: Unlike butyl acrylate’s ready biodegradability , the target compound’s persistence remains unstudied.

- Regulatory Status : Butyl acrylate and acetate are globally listed in chemical inventories (e.g., TSCA, IECSC ), but the target compound lacks regulatory clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.